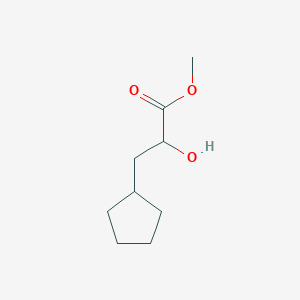
4-(4-Isopropylphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Isopropylphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O It is a secondary alcohol with a phenyl group substituted at the para position by an isopropyl group and a butan-2-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Isopropylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-isopropylphenylmagnesium bromide reacts with butan-2-one to yield the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 4-(4-Isopropylphenyl)butan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Isopropylphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 4-(4-Isopropylphenyl)butan-2-one.
Reduction: 4-(4-Isopropylphenyl)butane.
Substitution: 4-(4-Isopropylphenyl)butyl chloride.
Aplicaciones Científicas De Investigación
4-(4-Isopropylphenyl)butan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Isopropylphenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can undergo oxidation to form a ketone, which can further participate in various biochemical pathways. The compound’s hydroxyl group can form hydrogen bonds with enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Iodophenyl)butan-1-ol: Similar structure but with an iodine atom instead of an isopropyl group.
4-(4-Bromophenyl)butan-1-ol: Contains a bromine atom in place of the isopropyl group.
4-(4-Chlorophenyl)butan-1-ol: Features a chlorine atom instead of the isopropyl group.
Uniqueness
4-(4-Isopropylphenyl)butan-2-ol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of alkyl substitution on chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H20O |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-(4-propan-2-ylphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h6-11,14H,4-5H2,1-3H3 |
Clave InChI |
LKKYKONZJIFZBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


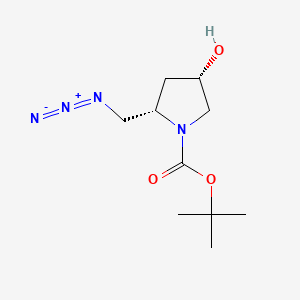
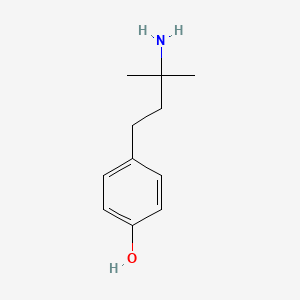
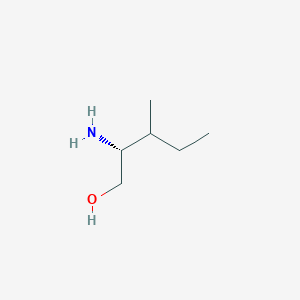
![(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylicacid,endo](/img/structure/B13589217.png)
![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)
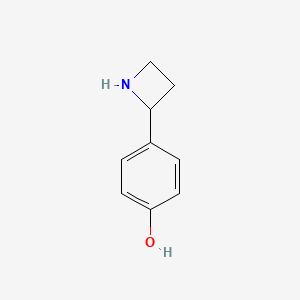

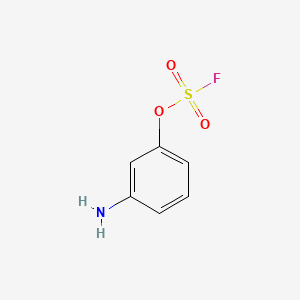
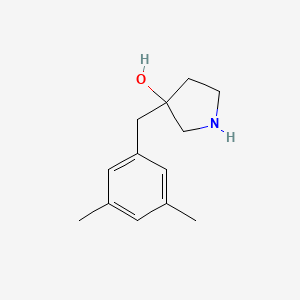
![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)
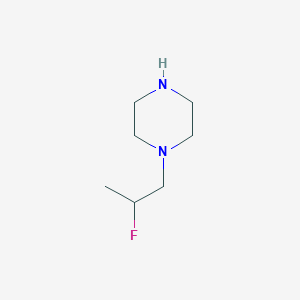
![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
